molecular formula C23H18FN3O3 B2996070 2-amino-N-(4-fluorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide CAS No. 904267-49-8

2-amino-N-(4-fluorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide

Cat. No.: B2996070
CAS No.: 904267-49-8
M. Wt: 403.413
InChI Key: VQWYYRAZNARZDZ-UHFFFAOYSA-N
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Description

2-amino-N-(4-fluorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide is a useful research compound. Its molecular formula is C23H18FN3O3 and its molecular weight is 403.413. The purity is usually 95%.
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Properties

IUPAC Name

2-amino-N-(4-fluorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O3/c1-30-17-6-4-5-14(13-17)22(28)21-20(25)19(18-7-2-3-12-27(18)21)23(29)26-16-10-8-15(24)9-11-16/h2-13H,25H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQWYYRAZNARZDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=C(C=C4)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-amino-N-(4-fluorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide is a member of the indolizine family, which has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the biological activity of this compound, summarizing relevant findings from various studies, including its mechanism of action, efficacy against cancer cells, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16_{16}H14_{14}F1_{1}N3_{3}O2_{2}
  • Molecular Weight : 301.30 g/mol

This compound features an indolizine core substituted with a fluorophenyl group and a methoxybenzoyl moiety, which contribute to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of indolizine derivatives, including the target compound. The following table summarizes key findings regarding its antiproliferative effects against various cancer cell lines:

Cell LineIC50_{50} (μM)Mechanism of Action
SJSA-1 (osteosarcoma)0.22Induction of apoptosis via p53 activation
HCT116 (colon cancer)0.15Inhibition of cell proliferation
MDA-MB-231 (breast cancer)0.24Cell cycle arrest

These results indicate that the compound exhibits potent antiproliferative activity, particularly through mechanisms involving apoptosis and cell cycle regulation.

The mechanism by which this compound exerts its effects is primarily through the modulation of key signaling pathways involved in cell growth and survival. Notably:

  • p53 Pathway Activation : The compound has been shown to activate p53, a crucial tumor suppressor protein that regulates the cell cycle and promotes apoptosis in response to DNA damage.
  • Caspase Activation : Studies indicate that treatment with this compound leads to increased levels of cleaved caspases, suggesting activation of the apoptotic pathway.

Case Studies

In a notable study involving xenograft models, administration of the compound at a dose of 100 mg/kg resulted in significant tumor regression in SJSA-1 xenografts. The treatment not only inhibited tumor growth but also enhanced the expression of p53 and other related proteins involved in apoptosis (Figure 1).

Figure 1: Tumor Growth Inhibition

Tumor Growth Inhibition

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics when administered orally. However, detailed toxicity evaluations are necessary to ascertain its safety profile for potential clinical use.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.